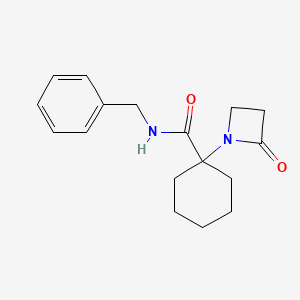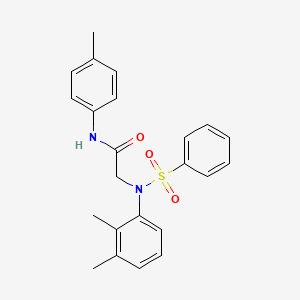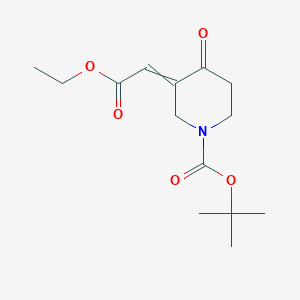
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural features and potential biological activities
Méthodes De Préparation
The synthesis of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of isatin, isocyanide, and β-amino acid components in a multicomponent Ugi reaction has been reported to yield β-lactam-containing compounds in high yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may lead to the formation of amine derivatives.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a building block for the synthesis of biologically active molecules . Its unique structure allows for the development of novel drugs with potential antibacterial, antifungal, and anticancer activities . Additionally, it has been studied for its antioxidant properties and its ability to inhibit enzymes like lipoxygenase . In materials science, it may be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins . Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit lipid peroxidation . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can be compared with other azetidine derivatives, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides . These compounds share similar structural features but may exhibit different biological activities and properties. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been studied as a broad-spectrum anticonvulsant , while N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown significant antioxidant and anti-inflammatory activities . The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-15-9-12-19(15)17(10-5-2-6-11-17)16(21)18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,21) |
Clé InChI |
DGCKRPRLRWAMMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N3CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride](/img/structure/B12461259.png)


![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B12461275.png)

![N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12461295.png)


![ethyl 4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}benzoate](/img/structure/B12461304.png)


![N-[2-[[1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B12461324.png)
![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)
![N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12461350.png)
